Regioisomeric Purity as a Critical Procurement Specification vs. 4-Aminomethyl Analog (CAS 938349-56-5)
For research programs exploring the 5-HT2A serotonin receptor chemical space, the 5-aminomethyl substitution of {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine differentiates it unequivocally from the 4-aminomethyl positional isomer (CAS 938349-56-5) . While direct comparative bioactivity data are absent from the public domain, the patent literature on phenoxyethylamine 5-HT2A modulators establishes that the relative orientation of the aminomethyl group and the diethylaminoethoxy chain strongly influences receptor binding [1]. In the absence of head-to-head data, procurement of the correct 5-aminomethyl regioisomer (CAS 938126-40-0) with verified purity (≥98%) is essential for experimental reproducibility, as contamination by the 4-aminomethyl isomer would introduce an uncontrolled variable.
| Evidence Dimension | Aminomethyl position on aromatic ring (regioisomer identity) |
|---|---|
| Target Compound Data | 5-aminomethyl (CAS 938126-40-0). Molecular weight 252.35; Topological Polar Surface Area 47.7 Ų; XLogP3 1.4; C14H24N2O2 . |
| Comparator Or Baseline | 4-aminomethyl isomer (CAS 938349-56-5). Molecular weight 252.35; C14H24N2O2. Commercially available, but no published bioassay data found. |
| Quantified Difference | Structural difference: positional isomerism of the –CH2NH2 group. No quantitative fold-selectivity or potency difference derivable due to absence of public comparative target-engagement data. |
| Conditions | Structural and computed property comparison only. No comparative in vitro pharmacological assay data publicly available as of May 2026. |
Why This Matters
Regioisomeric purity is a go/no-go procurement criterion for any medicinal chemistry or chemical biology study where the intended pharmacophore depends on a specific aminomethyl orientation; using the wrong isomer invalidates structure-activity relationship conclusions.
- [1] Arena Pharmaceuticals, Inc. Ethers, secondary amines and derivatives thereof as modulators of the 5-HT2A serotonin receptor useful for the treatment of disorders related thereto. U.S. Patent US8680119B2, 2014. View Source
